Elevated Lipophilicity Enables CNS-Penetrant Design Over the Parent Carboxamide
The compound's computed partition coefficient (XLogP3 = 1.9) is substantially higher than that of the unsubstituted parent 2,3-dihydro-1,4-benzodioxine-2-carboxamide (XLogP3 = 0.7), representing a 2.7-fold increase in predicted lipophilicity [1][2]. This shift approaches the optimal range for passive blood-brain barrier (BBB) penetration (typically XLogP 2–4), a property the parent compound lacks [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxine-2-carboxamide (CAS 33070-04-1); XLogP3 = 0.7 |
| Quantified Difference | 2.7-fold higher |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For CNS-targeted projects, selecting a building block with a logP near 2 is critical for achieving brain exposure; the parent compound with logP 0.7 would likely fail to cross the BBB.
- [1] PubChem. Compound Summary for CID 42944636, N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Computed Properties: XLogP3. View Source
- [2] PubChem. Compound Summary for CID 235328, 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. Computed Properties: XLogP3. View Source
- [3] Pajouhesh, H.; Lenz, G. R. NeuroRx 2005, 2, 541-553. Medicinal chemical properties of successful central nervous system drugs. View Source
